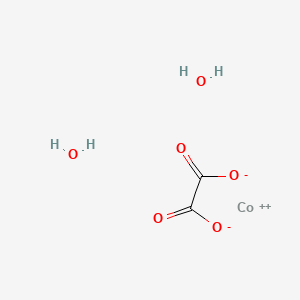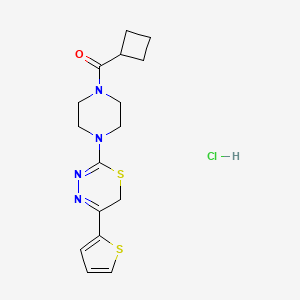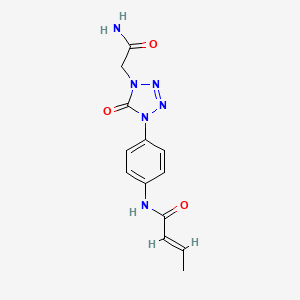![molecular formula C25H21N5O3 B2951285 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-49-2](/img/structure/B2951285.png)
3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3 and its molecular weight is 439.475. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The triazoloquinazoline core of the compound is structurally similar to molecules that have shown promise in drug discovery . This core structure is known for its stability and ability to engage in hydrogen bonding, which is crucial for the interaction with biological targets. Research suggests that derivatives of this compound could be synthesized and screened for various biological activities, potentially leading to the development of new therapeutic agents.
Biological Imaging
Compounds with the triazoloquinazoline structure have been explored for their fluorescent properties, making them suitable for use in biological imaging . They can be used to create fluorescent probes that help in visualizing cellular processes, which is vital for understanding disease mechanisms and the effects of drugs at a cellular level.
Material Science
The robustness of the triazoloquinazoline framework allows for its incorporation into materials that require chemical stability. This could lead to the development of novel materials with specific optical or electronic properties, useful in various technological applications .
Environmental Monitoring
The sensitivity of the compound to specific environmental factors could be harnessed to develop sensors for environmental monitoring. These sensors could detect pollutants or changes in environmental conditions, contributing to efforts in environmental protection and sustainability .
Agricultural Chemistry
Derivatives of the compound could be synthesized to act as fungicides, bactericides, or herbicides. Their mode of action could be tailored to target specific pests or diseases, thereby improving crop protection and yield .
Supramolecular Chemistry
The ability of the compound to form stable structures through non-covalent interactions makes it a candidate for use in supramolecular chemistry. This field explores the assembly of complex structures from simpler components, which has implications in nanotechnology and the development of molecular machines .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-33-19-10-7-17(8-11-19)22-23-27-25(32)20-12-9-18(15-21(20)30(23)29-28-22)24(31)26-14-13-16-5-3-2-4-6-16/h2-12,15,29H,13-14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEKQMYVQITKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2951207.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2951209.png)

![1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone](/img/structure/B2951212.png)





![3-Fluoro-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2951224.png)
![N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951225.png)